2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H15NO3 and its molecular weight is 317.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.10519334 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantiodiscrimination and Chiral Recognition
This compound has been explored for its potential in enantiodiscrimination, particularly in the context of chiral α-arylalkylamines. Its derivatives have shown remarkable chiral recognition abilities, proving useful in separating enantiomers through NMR spectroscopy, indicating its potential for applications in analytical chemistry and pharmaceuticals (Luo et al., 2007).
Antitumor Activities
Derivatives of this compound have been reported as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4), a target of interest for cancer therapy. These findings highlight the compound's potential in the development of new antitumor agents, with specific structural modifications enhancing its CDK4 inhibitory activity (Tsou et al., 2009).
Photostabilization and Brightening of Polymers
In materials science, novel adducts of this compound have demonstrated excellent photostabilizing efficiency, indicating high potential for the simultaneous brightening and stabilization of polymers. These compounds have shown to effectively bond within polymer chains, enhancing the photostability of co-polymers without significantly affecting their molecular weight (Bojinov et al., 2005).
Fluorescent Dyes and Photostability
Further research has developed novel fluorescent dyes based on benzo[de]isoquinoline-1,3-dione derivatives, showcasing improved photostability due to a synergism of stabilizer fragments within their structure. These advancements suggest applications in the development of stable fluorescent materials for various technologies (Bojinov & Panova, 2007).
Natural Product Isolation
The compound and its derivatives have also been identified in natural product research, isolated from the rhizomes of Musa basjoo. This discovery underlines the compound's presence in nature and its potential bioactivity, opening avenues for further pharmacological studies (Ma et al., 2021).
Properties
IUPAC Name |
2-(2-hydroxy-2-phenylethyl)benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-17(13-6-2-1-3-7-13)12-21-19(23)15-10-4-8-14-9-5-11-16(18(14)15)20(21)24/h1-11,17,22H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRVXAASSFZNNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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